molecular formula C18H25ClN4O B15340412 1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride

1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride

Cat. No.: B15340412
M. Wt: 348.9 g/mol
InChI Key: QYZRTBKYBJRGJB-DTPOWOMPSA-N
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Description

1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[33

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically involves multiple steps, starting with the preparation of the indazole core followed by attachment of the bicyclic moiety. Key reaction conditions include controlled temperatures, specific catalysts, and precise reagent ratios to ensure high yield and purity.

Industrial Production Methods

Industrial production might employ similar routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis are often utilized to streamline production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride undergoes various reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents such as sodium borohydride. The conditions typically require careful control of temperature, pH, and solvent selection to achieve the desired transformation.

Major Products Formed

Major products include hydroxylated derivatives, dehydrogenated forms, and substituted analogs, depending on the reaction pathway.

Scientific Research Applications

This compound is significant in several research areas:

  • Chemistry: : It serves as a model compound for studying reaction mechanisms and synthetic methodologies.

  • Biology: : It is used in the study of receptor-ligand interactions due to its ability to bind to specific biological targets.

  • Medicine: : Potential therapeutic applications include acting as a precursor for drug development aimed at neurological disorders.

  • Industry: : It finds use in the development of new materials with specialized properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, often involving neurotransmitter receptors. The exact pathways can include modulation of receptor activity, inhibition or activation of enzymatic functions, and alteration of cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-methyl-N-((1R,5R)-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

  • 1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-4-carboxamide

  • 1-methyl-N-((1R,5R)-8-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide

Uniqueness

1-methyl-N-((1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide hydrochloride stands out due to its specific structural configuration, which influences its interaction with biological targets and its chemical reactivity, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C18H25ClN4O

Molecular Weight

348.9 g/mol

IUPAC Name

1-methyl-N-[(1R,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride

InChI

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t13-,14-;/m1./s1

InChI Key

QYZRTBKYBJRGJB-DTPOWOMPSA-N

Isomeric SMILES

CN1[C@@H]2CCC[C@@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl

Origin of Product

United States

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